CB1 Receptor Agonist Selectivity: Oleamide vs. Anandamide (AEA) vs. trans-Oleamide
Oleamide is a full and selective agonist at the CB1 receptor, demonstrating functional selectivity over the CB2 receptor. In direct comparative binding assays, Oleamide (ODA) inhibits [3H]CP55,940 binding to human CB1 receptors with a Ki of 8.13 μM [1]. In contrast, it shows only weak, partial inhibition (42.5±7% at 100 μM) of binding to human CB2 receptors, indicating a clear preference for CB1. Functionally, ODA stimulates [35S]GTPγS binding via CB1 with an EC50 of 1.64 μM, achieving maximal stimulation of 188±9% of basal activity at 100 μM [1]. This is in contrast to the prototypical endocannabinoid anandamide (AEA), which exhibits a Ki of 428 nM for CB1 but a higher EC50 of 10.43 μM for [35S]GTPγS binding [1]. Crucially, the trans isomer of oleamide (trans-ODA) fails to significantly stimulate [35S]GTPγS binding at concentrations up to 100 μM, demonstrating the strict requirement for the cis double-bond geometry for CB1 agonist activity [1].
| Evidence Dimension | CB1 Receptor Affinity (Ki) and Functional Potency (EC50) |
|---|---|
| Target Compound Data | Oleamide (cis-ODA): CB1 Ki = 8.13 μM, EC50 = 1.64 μM; CB2 inhibition = 42.5±7% at 100 μM |
| Comparator Or Baseline | Anandamide (AEA): CB1 Ki = 428 nM, EC50 = 10.43 μM; trans-Oleamide: EC50 > 100 μM |
| Quantified Difference | Oleamide is ~19-fold less potent in binding affinity but ~6.4-fold more potent in functional efficacy than Anandamide at CB1. It is >60-fold more functionally potent than trans-Oleamide. |
| Conditions | Competitive radioligand binding assay with [3H]CP55,940 on human CB1 and CB2 transfected cell membranes; [35S]GTPγS functional binding assay in rat whole-brain membranes. |
Why This Matters
This data confirms that Oleamide's activity is both isomer-specific and functionally distinct from Anandamide, ensuring that researchers procure the correct, biologically active cis-isomer for reproducible studies on CB1-mediated signaling.
- [1] Leggett JD, Aspley S, Beckett SR, D'Antona AM, Kendall DA, Kendall DA. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. Br J Pharmacol. 2004;141(2):253-262. View Source
